N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE
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Overview
Description
N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that includes xanthene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene and pyridine intermediates. The key steps include:
Formation of Xanthene Derivatives: Xanthene derivatives can be synthesized via classical methods such as the Grover, Shah, and Shah reaction, which involves heating polyphenols with salicylic acids in the presence of acetic anhydride.
Coupling Reactions: The xanthene derivative is then coupled with a pyridine derivative using reagents like zinc chloride or phosphoryl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce reaction times. Techniques such as microwave heating and the use of catalysts like ytterbium, palladium, and copper can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N9-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The xanthene moiety can intercalate into DNA, while the pyridine ring can bind to specific proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxamide: Shares the xanthene moiety but lacks the pyridine ring.
Pyridine-2-carboxamide: Contains the pyridine ring but lacks the xanthene moiety.
Uniqueness
N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to the combination of xanthene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C33H23N3O4 |
---|---|
Molecular Weight |
525.6g/mol |
IUPAC Name |
N-[6-(9H-xanthene-9-carbonylamino)pyridin-2-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C33H23N3O4/c37-32(30-20-10-1-5-14-24(20)39-25-15-6-2-11-21(25)30)35-28-18-9-19-29(34-28)36-33(38)31-22-12-3-7-16-26(22)40-27-17-8-4-13-23(27)31/h1-19,30-31H,(H2,34,35,36,37,38) |
InChI Key |
GRVSPPVVWCCSCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CC=C4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CC=C4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
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